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molecular formula C9H11ClFNO B2581654 2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol CAS No. 866030-06-0

2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol

Cat. No. B2581654
M. Wt: 203.64
InChI Key: KLMJTKRRVZWMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608739B2

Procedure details

Methyl N-(3-chloro-4-fluorophenyl)alaninate (1-3, 0.774 g, 3.341 mmol) was treated with DIBAL (6.682 mL, 6.682 mmol) in anhydrous THF (100 mL) at −78° C. The resulting solution was warmed to 25° C. while stirring over 1 h. The resulting solution was treated with a saturated aqueous solution of NH4Cl (1.0 mL) and ether (300 mL) then allowed to stir 30 min. MgSO4 was added and stirred for 20 min then reaction mixture was filtered. The filtrate was concentrated under vacuum to yield 2-[(3-chloro-4-fluorophenyl)amino]propan-1-ol (1-4). 1H NMR (300 MHz, CDCl3) δ 7.26 (s, 1H), 6.94 (dd, J=8.8, 8.8 Hz, 1H), 6.67 (dd, J=6.1, 3.0 Hz, 1H), 6.49 (dd, J=8.8, 5.8, 3.0 Hz, 1H), 3.74 (m, 1H), 3.55 (m, 2H), 1.19 (d, J=6.1 Hz, 3 H). MS 204.2 found, 204.6 (M+H+) required.
Name
Methyl N-(3-chloro-4-fluorophenyl)alaninate
Quantity
0.774 g
Type
reactant
Reaction Step One
Name
Quantity
6.682 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C@H:10]([C:12](OC)=[O:13])[CH3:11])[CH:5]=[CH:6][C:7]=1[F:8].CC(C[AlH]CC(C)C)C.[NH4+].[Cl-].[O-]S([O-])(=O)=O.[Mg+2]>C1COCC1.CCOCC>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][CH:10]([CH3:11])[CH2:12][OH:13])[CH:5]=[CH:6][C:7]=1[F:8] |f:2.3,4.5|

Inputs

Step One
Name
Methyl N-(3-chloro-4-fluorophenyl)alaninate
Quantity
0.774 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)N[C@@H](C)C(=O)OC
Name
Quantity
6.682 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
while stirring over 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)NC(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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